3-Bromo-4-chloro-1,5-naphthyridine
Description
3-Bromo-4-chloro-1,5-naphthyridine (CAS: EN300-3235457, MDL: MFCD00145199) is a halogenated heterocyclic compound with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.06 g/mol . This compound features a naphthyridine core substituted with bromine at position 3 and chlorine at position 2. Its synthesis typically involves sequential halogenation reactions, such as bromination of 1,5-naphthyridine derivatives followed by chlorination under conditions like POCl₃/PCl₅ reflux . The dual halogen substitution enhances its reactivity in cross-coupling and nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical intermediates .
Properties
IUPAC Name |
3-bromo-4-chloro-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCZTAVUYDAFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1,5-naphthyridine can be achieved through several methods. One common approach involves the cyclization of substituted 3-aminopyridine compounds using catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another method includes the use of Friedländer and Skraup reactions, which are classical synthetic protocols for constructing the 1,5-naphthyridine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis processes, including nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, and cyclization reactions . These methods are optimized for large-scale production to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium nitrite, potassium iodate, manganese dioxide, and potassium permanganate . Reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
3-Bromo-4-chloro-1,5-naphthyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogenated 1,5-Naphthyridines
4-Chloro-1,5-naphthyridine (CAS: 930276-73-6)
- Structure : Chlorine at position 3.
- Reactivity: Undergoes SN2 reactions with amines (e.g., 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione) to form amino derivatives .
- Applications : Intermediate for antimalarial agents .
- Key Difference : Lacks bromine, reducing steric bulk and altering electronic properties compared to the target compound.
3,7-Dibromo-1,5-naphthyridine (CAS: 17965-72-9)
- Structure : Bromine at positions 3 and 5.
- Synthesis : Direct bromination of 1,5-naphthyridine with Br₂ in CCl₄ .
- Applications : Used in Suzuki-Miyaura couplings due to dual bromine sites.
- Key Difference : Symmetrical halogenation vs. asymmetric 3-Br/4-Cl substitution in the target compound, leading to divergent regioselectivity in reactions .
2-Chloro-1,5-naphthyridine (CAS: 5332-24-1)
- Structure : Chlorine at position 2.
- Synthesis : Meissenheimer chlorination of 1,5-naphthyridine 1-oxide .
- Key Difference : Positional isomerism alters solubility (higher in CCl₄) and NMR profiles (distinct AB coupling systems for H3/H4 vs. H6/H7) compared to the 3-Br/4-Cl derivative .
Functionalized Derivatives
4-Chloro-1,5-naphthyridin-3-amine (CAS: 930276-73-6)
- Structure : Chlorine at position 4 and amine at position 3.
- Synthesis : Amination of 4-chloro-1,5-naphthyridine .
- Applications : Precursor for bioactive molecules.
- Key Difference : Amine group introduces nucleophilic sites absent in the bromo-chloro compound, enabling different reaction pathways .
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
- Structure : Chlorine at position 4 and ester group at position 3.
- Applications : Building block for metal-organic frameworks (MOFs).
- Key Difference : Ester substituent increases polarity and solubility in polar solvents compared to halogenated analogs .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
3-Bromo-4-chloro-1,5-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthyridine core with bromine and chlorine substituents, which enhance its reactivity and biological activity. The presence of halogens allows for unique interactions with biological targets, influencing its pharmacological effects.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes and receptors, affecting their activity. Halogen atoms can form halogen bonds, while the naphthyridine core may participate in π-π stacking interactions.
- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism, suggesting a broad spectrum of action at the molecular level.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
- Antibacterial Effects : Compounds with similar structures have shown broad-spectrum antibacterial activity against drug-resistant strains. For instance, derivatives have been effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 1.7 to 13.2 µg/mL .
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6–7 | |
| Escherichia coli | 5.4–7.1 | |
| Pseudomonas aeruginosa | Not Active |
Anticancer Activity
Studies have reported that naphthyridine derivatives display cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Human HL-60 and HeLa cells showed significant sensitivity to compounds related to naphthyridines .
- Mechanism : The anticancer activity is thought to involve inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription .
Case Studies
Several studies highlight the biological activity of this compound:
- Synthesis and Evaluation : In one study, derivatives were synthesized and evaluated for their antimicrobial properties. The introduction of bromine at specific positions enhanced antibacterial efficacy against Gram-positive bacteria .
- Anticancer Research : Another investigation focused on the cytotoxicity of naphthyridine derivatives against solid tumors in mice models. Results indicated that these compounds could be as effective as established chemotherapeutic agents but with reduced toxicity .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 3-Bromo-1,5-naphthyridine | Moderate | Low |
| 4-Chloro-1,5-naphthyridine | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
